

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid, with the IUPAC name **2-chloropyrimidine-4-carboxylic acid**, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

2-Chloropyrimidine-4-carboxylic acid is a yellow to light brown solid.^[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-chloropyrimidine-4-carboxylic acid	[2]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[3]
Molecular Weight	158.54 g/mol	[3]
CAS Number	149849-92-3	[3]
Melting Point	147.2 - 151.4 °C (for a related carboxamide)	[1][4]
Boiling Point (Predicted)	411.4 ± 18.0 °C	[1]
pKa (Predicted)	2.44 ± 0.10	[1]
Appearance	Yellow to light brown solid	[1]
Solubility	Information not available	

Synthesis of 2-Chloropyrimidine-4-carboxylic Acid

A common method for the synthesis of **2-chloropyrimidine-4-carboxylic acid** involves the oxidation of 2-chloro-4-methylpyrimidine.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyrimidine

This protocol is based on established oxidation methods for similar substrates.

Materials:

- 2-Chloro-4-methylpyrimidine
- Selenium dioxide (SeO₂)
- Dioxane (or another suitable high-boiling solvent)
- Diatomaceous earth

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent such as dioxane.^[5]
- Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitoring by TLC or LC-MS is recommended).^[5]
- After the reaction is complete, cool the mixture to below 80°C.^[5]
- Filter the hot solution through a pad of diatomaceous earth to remove selenium byproducts.^[5]
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.

- Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

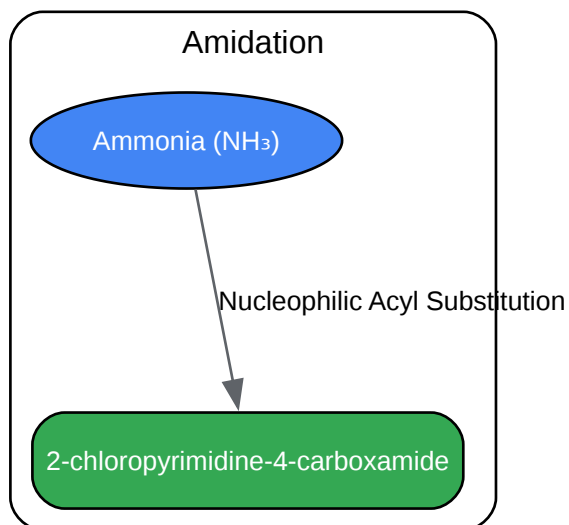
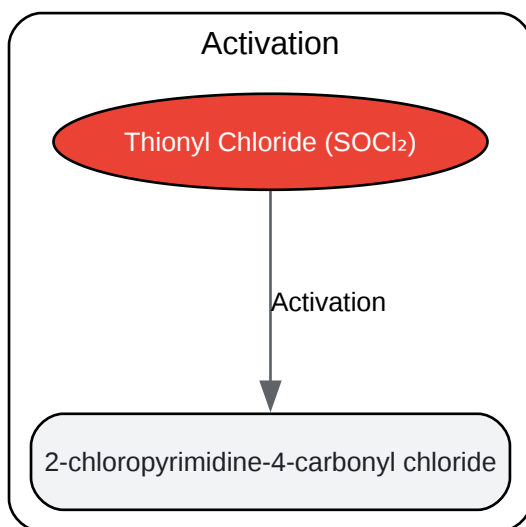
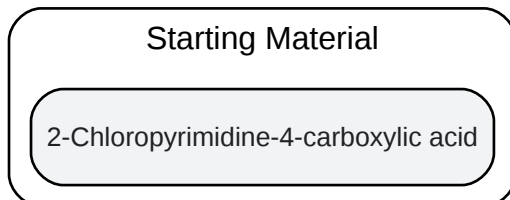
Applications in Drug Development

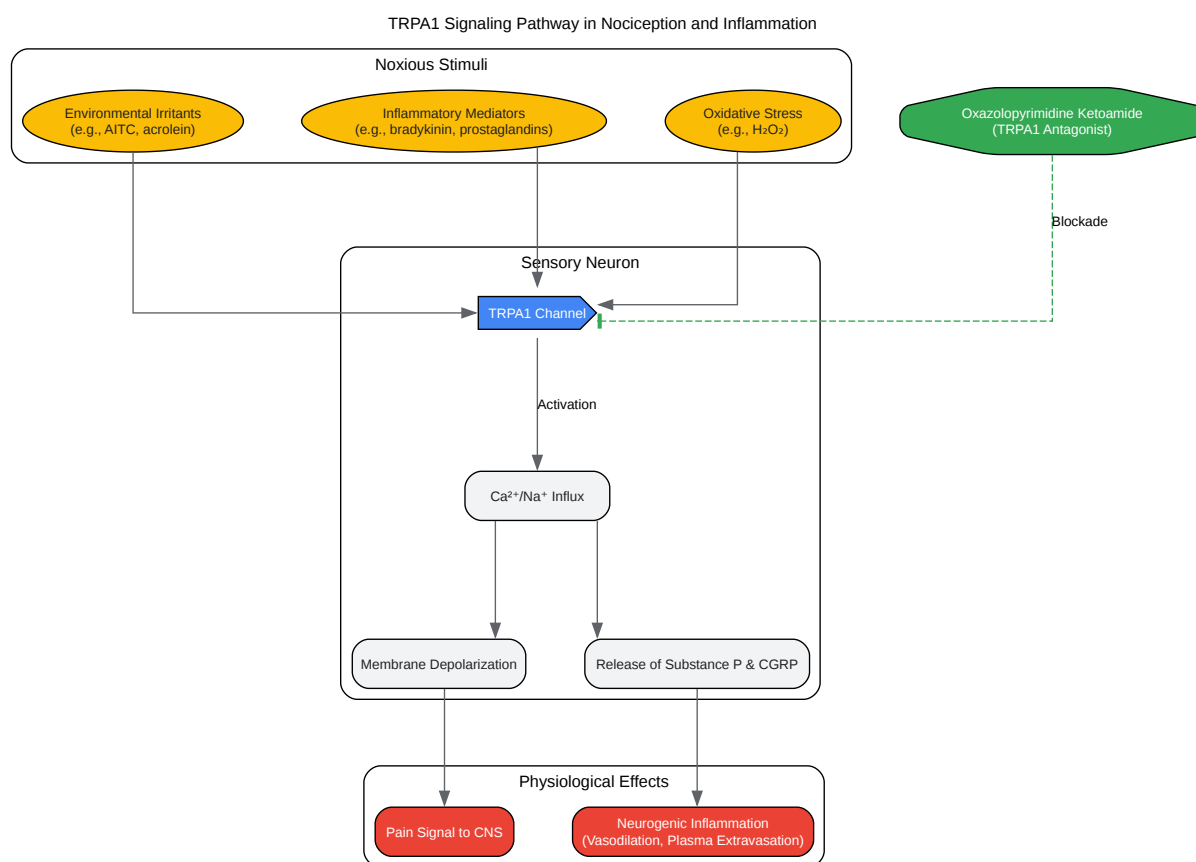
2-Chloropyrimidine-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.^{[1][4]} These antagonists, often in the class of oxazolopyrimidine ketoamides, are being investigated for the treatment of a range of conditions including pain, inflammation, itching, asthma, and cough.^{[1][4]}

Synthesis of a TRPA1 Antagonist Intermediate

The following workflow illustrates the initial step in the synthesis of a potential TRPA1 antagonist, starting from **2-chloropyrimidine-4-carboxylic acid**.

Synthesis of 2-chloropyrimidine-4-carboxamide





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